molecular formula C6H6N2O4S B6201804 6-methanesulfonylpyridazine-3-carboxylic acid CAS No. 1781052-64-9

6-methanesulfonylpyridazine-3-carboxylic acid

Cat. No.: B6201804
CAS No.: 1781052-64-9
M. Wt: 202.19 g/mol
InChI Key: MREWPRCJWGKLHU-UHFFFAOYSA-N
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Description

6-Methanesulfonylpyridazine-3-carboxylic acid is an organic compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a methanesulfonyl group attached to the pyridazine ring, which also bears a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonylpyridazine-3-carboxylic acid typically involves the introduction of the methanesulfonyl group to a pyridazine precursor. One common method is the sulfonation of pyridazine-3-carboxylic acid using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methanesulfonylpyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-methanesulfonylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-pyridine-3-carboxylic acid: Similar in structure but with a methoxy group instead of a methanesulfonyl group.

    6-Mercaptopyridine-3-carboxylic acid: Contains a mercapto group instead of a methanesulfonyl group.

    Pyridazine-3-carboxylic acid: Lacks the methanesulfonyl group.

Uniqueness

6-Methanesulfonylpyridazine-3-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methanesulfonylpyridazine-3-carboxylic acid involves the reaction of 3-cyanopyridazine with methanesulfonyl chloride followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "3-cyanopyridazine", "Methanesulfonyl chloride", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 3-cyanopyridazine in an organic solvent and add methanesulfonyl chloride dropwise with stirring.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in a mixture of water and organic solvent.", "Step 5: Add sodium hydroxide to the mixture and heat to reflux for several hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with water and dry to obtain 6-methanesulfonylpyridazine-3-carboxylic acid." ] }

CAS No.

1781052-64-9

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

6-methylsulfonylpyridazine-3-carboxylic acid

InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10)

InChI Key

MREWPRCJWGKLHU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C(=O)O

Purity

95

Origin of Product

United States

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